3-Bromo-2-fluoroisonicotinaldehyde

Organic Synthesis Medicinal Chemistry Chemical Purity

3-Bromo-2-fluoroisonicotinaldehyde (CAS: 1227588-66-0 ) is a halogenated heterocyclic building block belonging to the isonicotinaldehyde class of pyridine derivatives. Its structure features a pyridine ring substituted with an electron-withdrawing bromine atom at the 3-position, a fluorine atom at the 2-position, and a reactive aldehyde group at the 4-position.

Molecular Formula C6H3BrFNO
Molecular Weight 204.00 g/mol
Cat. No. B12294809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoroisonicotinaldehyde
Molecular FormulaC6H3BrFNO
Molecular Weight204.00 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C=O)Br)F
InChIInChI=1S/C6H3BrFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H
InChIKeyBGHGWLSGUBXJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoroisonicotinaldehyde: Procurement and Core Identification Data


3-Bromo-2-fluoroisonicotinaldehyde (CAS: 1227588-66-0 ) is a halogenated heterocyclic building block belonging to the isonicotinaldehyde class of pyridine derivatives [1]. Its structure features a pyridine ring substituted with an electron-withdrawing bromine atom at the 3-position, a fluorine atom at the 2-position, and a reactive aldehyde group at the 4-position. This specific substitution pattern imparts distinct physicochemical properties and reactivity profiles, making it a valuable intermediate for medicinal chemistry and organic synthesis . The compound is typically supplied as a white to off-white solid with a molecular weight of 204.00 g/mol .

Why 3-Bromo-2-fluoroisonicotinaldehyde Cannot Be Interchanged with Other Halogenated Isonicotinaldehydes


The specific regioisomerism of 3-bromo-2-fluoroisonicotinaldehyde is a critical determinant of its chemical behavior and biological activity. Substituting it with an isomer like 2-bromo-3-fluoroisonicotinaldehyde (CAS: 1227572-94-2) or a mono-halogenated analog like 2-fluoroisonicotinaldehyde (CAS: 131747-69-8) [1] will yield a different molecule with altered reactivity and properties. The distinct positions of the halogen substituents influence electronic distribution on the pyridine ring, impacting reaction kinetics, regioselectivity in cross-coupling reactions, and the ability to form specific non-covalent interactions with biological targets. This structural uniqueness makes generic substitution scientifically unsound without rigorous re-validation of synthetic pathways and biological assays [2].

Evidence-Based Differentiation of 3-Bromo-2-fluoroisonicotinaldehyde from Analogs


High Purity Grade for Reproducible Research Outcomes

The procurement-grade purity of 3-Bromo-2-fluoroisonicotinaldehyde is specified at 98% . This level of purity, while not directly compared to a specific analog in a single study, is a critical quality attribute for ensuring reproducibility in downstream synthetic applications and minimizing side reactions from unknown impurities .

Organic Synthesis Medicinal Chemistry Chemical Purity

Unique Regioisomeric Identity for Divergent Synthetic Pathways

3-Bromo-2-fluoroisonicotinaldehyde is a distinct regioisomer of 2-bromo-3-fluoroisonicotinaldehyde . The 3-bromo-2-fluoro substitution pattern positions the bromine atom adjacent to the aldehyde group, whereas the 2-bromo-3-fluoro isomer has the bromine in the ortho position to the ring nitrogen. This difference fundamentally alters the compound's reactivity and physical properties, making it a unique chemical entity for building diverse molecular libraries [1].

Structural Isomerism Cross-coupling SAR Studies

Strategic Halogenation for Enhanced Electrophilicity and Metabolic Stability

The dual halogenation with bromine and fluorine on the pyridine ring is a well-established medicinal chemistry strategy. The electron-withdrawing nature of fluorine and bromine enhances the electrophilicity of the aldehyde carbon, increasing its reactivity in nucleophilic addition reactions . Furthermore, the presence of fluorine is known to improve metabolic stability and modulate the lipophilicity of drug candidates, a property not conferred by the non-fluorinated analog 3-bromoisonicotinaldehyde (CAS: 70201-43-3) .

Medicinal Chemistry ADME Optimization Electrophilic Reactivity

Validated Intermediate for Pyridine-Based Drug Discovery

Halogenated pyridines are a privileged scaffold in kinase inhibitor development, as evidenced by their prominence in patent literature for targeting kinases such as Raf, FLT3, and CSF-1R [1]. The 3-bromo-2-fluoroisonicotinaldehyde structure, with its orthogonally reactive aldehyde and bromine handles, is positioned as a versatile intermediate for constructing these complex heterocyclic systems. While 2-fluoroisonicotinaldehyde (CAS: 131747-69-8) is a simpler building block, it lacks the second halogen for sequential functionalization via cross-coupling, making the bromo-fluoro variant more valuable for convergent synthesis .

Kinase Inhibitors Pharmaceutical Synthesis Building Blocks

Optimal Application Scenarios for 3-Bromo-2-fluoroisonicotinaldehyde in R&D


Convergent Synthesis of Kinase-Focused Compound Libraries

Given the established use of pyridine scaffolds in kinase inhibition [1], 3-bromo-2-fluoroisonicotinaldehyde is ideally suited as a core building block for the parallel synthesis of diverse chemical libraries. Its orthogonal reactivity (aldehyde and aryl bromide) allows for sequential functionalization: the aldehyde can be used to form imines, hydrazones, or undergo reductive amination, while the bromide serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This enables efficient exploration of chemical space around the pyridine core, accelerating hit-to-lead campaigns in oncology and inflammation research.

Synthesis of Fluorinated Bioisosteres for Metabolic Stability Optimization

The strategic incorporation of fluorine is a common tactic to improve the drug-like properties of lead compounds [2]. 3-Bromo-2-fluoroisonicotinaldehyde provides a direct entry point for introducing a fluorinated pyridine ring into a molecule. Researchers engaged in lead optimization can utilize this building block to replace metabolically labile or less potent heteroaromatic groups, leveraging the fluorine atom's effects on pKa, lipophilicity, and oxidative stability to enhance the overall pharmacokinetic profile of a drug candidate.

Development of Novel Fluorescent Probes and Chemical Biology Tools

The aldehyde functionality of 3-bromo-2-fluoroisonicotinaldehyde can be used to conjugate the pyridine core to various reporter groups (e.g., fluorophores, biotin) or affinity tags . This makes it a useful intermediate for developing chemical probes for target identification and mechanism of action studies. The halogen substituents can also modulate the electronic properties of the final probe, potentially improving its photophysical characteristics or binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-fluoroisonicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.